

A Head-to-Head Battle in RSV Inhibition: BMS-433771 vs. VP-14637

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Compound of Interest		
Compound Name:	BMS-433771	
Cat. No.:	B1667211	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two key Respiratory Syncytial Virus (RSV) fusion inhibitors: **BMS-433771** and VP-14637. This analysis is supported by experimental data on their performance, detailed methodologies of key experiments, and visualizations of the underlying biological pathways and experimental workflows.

Both **BMS-433771** and VP-14637 are small molecule inhibitors that target the Respiratory Syncytial Virus (RSV) fusion (F) protein, a critical component for viral entry into host cells. By inhibiting the F protein, these compounds prevent the fusion of the viral envelope with the host cell membrane, effectively halting the infection process at an early stage. While both compounds share a common target, their distinct chemical structures lead to differences in potency, resistance profiles, and pharmacokinetic properties.

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy data for **BMS-433771** and VP-14637, providing a clear comparison of their antiviral potency.

Table 1: In Vitro Efficacy against Respiratory Syncytial Virus (RSV)



Compound	Assay Type	Cell Line	RSV Strain(s)	EC50	Reference
BMS-433771	Cytopathic Effect (CPE)	HEp-2	Long	12 nM	[1]
Viral Protein Expression	НЕр-2	Long	13 nM	[1]	
Plaque Reduction	НЕр-2	Long	2 - 40 nM	[1]	
Viral Protein Expression	HEp-2	A2, B Washington, 8 clinical isolates	9 - 50 nM (average 20.4 nM)	[1]	
VP-14637	Cytopathic Effect (CPE)	НЕр-2	Not Specified	1.4 nM	[2]
RSV- mediated cell fusion	Not Specified	Not Specified	5.4 nM	[3]	

Table 2: In Vivo Efficacy of BMS-433771 in Rodent Models

Animal Model	Dosing Regimen	Viral Titer Reduction in Lungs	Reference
BALB/c mice	5 mg/kg (single oral dose)	≥1.0 log10 TCID50/gram	[4]
Cotton rats	50 mg/kg (single oral dose)	~1.0 log10 TCID50/gram	[4]

Note: In vivo efficacy data for VP-14637 was not available in the reviewed literature.

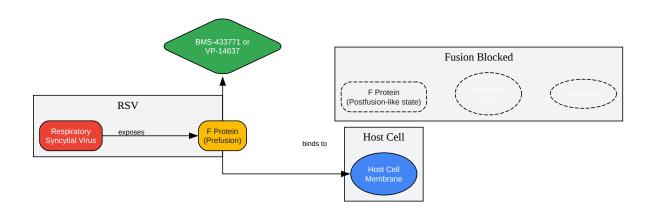
Mechanism of Action and Resistance



Both compounds function by binding to the RSV F protein, stabilizing its prefusion conformation and preventing the conformational changes necessary for membrane fusion.[5] Resistance to both inhibitors has been observed to arise from mutations in the F protein. Notably, cross-resistance between the two compounds has been reported, suggesting that they may bind to overlapping or allosterically linked sites on the F protein.[3] Viruses resistant to other fusion inhibitors have also shown cross-resistance to **BMS-433771**.[1]

Signaling Pathway and Experimental Workflow

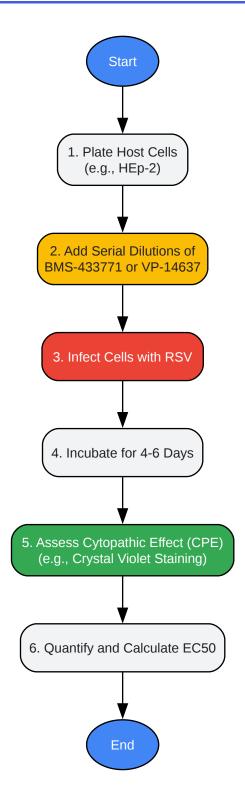
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the efficacy of these antiviral compounds.



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Caption: Mechanism of action for BMS-433771 and VP-14637.





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